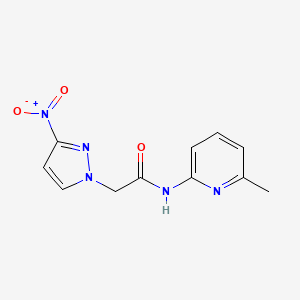
N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with a methyl group at the 6-position, a pyrazole ring with a nitro group at the 3-position, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Acetamide Formation: The acetamide linkage can be introduced by reacting the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Pyridine Substitution: The final step involves the coupling of the pyridine ring, substituted with a methyl group at the 6-position, to the acetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted acetamides.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide linkage might facilitate binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(6-methylpyridin-2-yl)-2-(3-chloro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(6-methylpyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of the nitro group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
955969-79-6 |
|---|---|
Molecular Formula |
C11H11N5O3 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N5O3/c1-8-3-2-4-9(12-8)13-11(17)7-15-6-5-10(14-15)16(18)19/h2-6H,7H2,1H3,(H,12,13,17) |
InChI Key |
HZDSECYKTXNFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



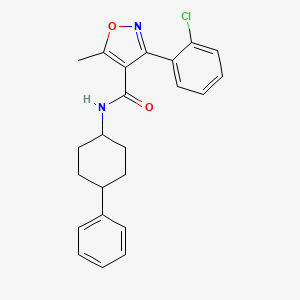
![1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B11493722.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11493725.png)
![Ethanone, 1-[4-acetyl-1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-](/img/structure/B11493727.png)
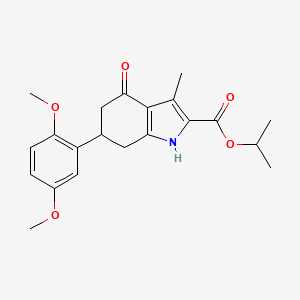
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11493741.png)
![methyl 6-methyl-4-(piperidin-1-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493748.png)
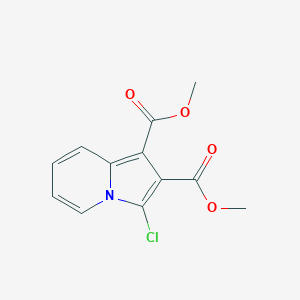
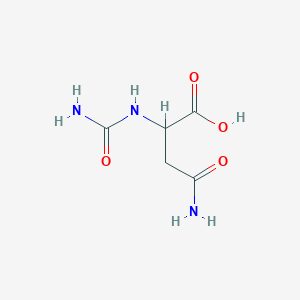
![2-(4-methoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11493763.png)
![methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11493770.png)
![1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11493786.png)
![ethyl [5-(3-nitrophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11493792.png)
